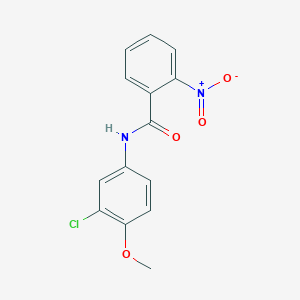
1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone, also known as FQ, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FQ is a member of the quinoline family, which is known for its diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in the regulation of cellular processes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The precise mechanism of action of this compound requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have antimicrobial and antiviral properties. Additionally, this compound has been shown to have neuroprotective effects and may be a potential treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone is its diverse pharmacological properties. This makes it an attractive target for further research. Additionally, the synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques. However, one of the limitations of this compound is its potential toxicity. Further research is needed to determine the safety profile of this compound and its potential side effects.
Orientations Futures
There are several future directions for research on 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone. One area of research is the development of this compound as a potential anticancer agent. Further studies are needed to determine the precise mechanism of action of this compound and to optimize its efficacy. Another area of research is the development of this compound as a potential treatment for Alzheimer's disease. Additionally, further research is needed to determine the safety profile of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone involves the reaction of 4-fluoroacetophenone with 8-hydroxyquinoline in the presence of thionyl chloride and triethylamine. The resulting product is then treated with sodium sulfide to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has been shown to have a wide range of potential therapeutic applications. It has been studied for its anticancer, antimicrobial, and antiviral properties. This compound has also been shown to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease. The diverse pharmacological properties of this compound make it an attractive target for further research.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-quinolin-8-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNOS/c18-14-8-6-12(7-9-14)15(20)11-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTYUXQVLAMOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)C3=CC=C(C=C3)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5733001.png)
![2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5733005.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5733014.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide](/img/structure/B5733018.png)
![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733021.png)

![N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)
![9,10-dihydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5733046.png)
methanone](/img/structure/B5733058.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)
![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5733077.png)
![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)
